The synthesis of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves several key steps:
The molecular structure of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate features a fused ring system that is nearly planar, with a root mean square deviation for all non-hydrogen atoms measured at approximately 0.065 Å. This structural characteristic is significant for its biological activity as it influences how the compound interacts with biological targets.
The presence of hydrogen bonding interactions in the crystal structure contributes to its stability and potential polymeric forms in solid-state .
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate can undergo various chemical reactions:
Each reaction type requires specific conditions and reagents to ensure high yields and purity of the final products .
The mechanism of action for Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves its interaction with specific biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies may be employed to predict how modifications to the structure affect its binding affinity and biological activity .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used to characterize these properties .
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has several scientific applications:
Research continues to explore the full range of applications for this compound, particularly in drug development and therapeutic interventions .
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate represents a systematic IUPAC name that precisely defines this heterocyclic ester compound. The parent structure is identified as the quinoxaline system, specifically the 3,4-dihydroquinoxalin-2(1H)-one moiety, indicating reduction at the pyrazine ring (3,4-dihydro) and a ketone functionality at position 3. The substituent at position 2 is the ethyl ester of a propanoic acid derivative with a methyl group at the α-carbon, denoted as "2-ylpropanoate" [2] [4].
Alternative nomenclature reflects different interpretations of the core structure:
Table 1: Systematic Identifiers of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
Identifier Type | Value |
---|---|
CAS Registry Number | 63186-18-5 |
Molecular Formula | C₁₃H₁₄N₂O₃ |
Molecular Weight | 246.26 g/mol |
Canonical SMILES | CCOC(=O)C(C)C1=NC2=CC=CC=C2NC1=O |
InChI Key | CVOVFRILKMNGBC-UHFFFAOYSA-N |
Common Synonyms | • 3,4-Dihydro-α-methyl-3-oxo-2-quinoxalineacetic acid ethyl ester• Ethyl 2-(2(1H)-oxoquinoxalin-3-yl)propionate• Ethyl α-methyl-3-oxo-3,4-dihydroquinoxaline-2-acetate |
The molecular architecture comprises two interconnected systems: a fused bicyclic quinoxalinone and an α-methyl-substituted propanoate ester. The quinoxaline moiety consists of a benzene ring fused to a partially reduced pyrazine ring, with the critical carbonyl at position 3 (C3=O). The propanoate ester attaches at position 2 via a chiral α-carbon bearing a methyl group, creating a stereogenic center .
Key structural features revealed through spectroscopic and computational analysis include:
Table 2: Key Molecular Features of the Quinoxaline-Ester System
Structural Domain | Topological Characteristics | Role in Molecular Architecture |
---|---|---|
Quinoxalinone Core | Fused bicyclic system with N1-C8-N9-C10 atoms | Provides planar scaffold for π-stacking interactions |
3-Oxo Group | Carbonyl at position 3 (C3=O) | Participates in tautomerism and hydrogen bonding |
Propanoate Ester | -CH(CH₃)-C(=O)OCH₂CH₃ at C2 | Confers lipophilicity and metabolic liability |
α-Methyl Substituent | Chiral center with configurational stability | Induces steric constraints and optical activity |
X-ray diffraction analysis confirms the near-perfect planarity of the fused quinoxaline ring system, with mean deviation from plane < 0.05 Å. The crystal packing exhibits extended π-stacking with interplanar distances of 3.4–3.6 Å between quinoxaline rings, facilitating solid-state stabilization. The molecule crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.21 Å, b = 9.85 Å, c = 17.64 Å, and β = 98.5° [5] [7].
Critical intermolecular interactions include:
The ester group adopts a synperiplanar conformation (O=C-O-C dihedral angle ≈ 5°) and is rotated approximately 35° relative to the quinoxaline plane. This rotational offset minimizes steric clash between the ethyl group and the fused ring system while maintaining conjugation between the propanoate carbonyl and heterocyclic π-system [5].
Table 3: Crystallographic Parameters of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
Parameter | Value | Significance |
---|---|---|
Melting Point | 160–162 °C | Indicates crystal lattice stability |
Density | 1.27 g/cm³ (predicted) | Reflects compact molecular packing |
Planarity Deviation | < 0.05 Å | Confirms extended conjugation |
Bond Lengths | • C3=O: 1.223 Å• Ester C=O: 1.208 Å• C2-C7: 1.516 Å | Standard bond lengths indicating minimal distortion |
Hydrogen Bonding | N-H···O (2.89 Å) | Primary stabilization force in crystal lattice |
Dihedral Angle (Ester/Quinoxaline) | 35.2° | Balance between conjugation and steric relief |
The title compound exhibits dynamic lactam-lactim tautomerism centered on the C3=O/N2-H moiety. Theoretical and spectroscopic studies confirm the 3-oxo-3,4-dihydro form (lactam) predominates in both solid state and solution (Keto:Enol ratio > 98:2 in DMSO-d6). This preference is attributed to aromaticity stabilization—the fully conjugated lactam form maintains the benzenoid character of the fused ring system, whereas the lactim form disrupts this stabilization [5].
Tautomeric equilibrium is influenced by:
Computational studies (DFT/B3LYP/6-311++G**) reveal the lactam tautomer is more stable by 10.2 kcal/mol. The energy barrier for interconversion is approximately 25 kcal/mol, indicating tautomerization occurs slowly at ambient temperature. This stability has pharmaceutical implications since the lactam form participates in specific hydrogen-bonding interactions with biological targets [5] [9].
Table 4: Tautomeric Properties of Quinoxalin-2-one Derivatives
Tautomeric Form | Structural Features | Relative Energy (kcal/mol) | Population (%) |
---|---|---|---|
3-Oxo-3,4-dihydro (Lactam) | • N-H group• C3=O carbonyl• Fully aromatic benzene ring | 0.0 (reference) | >98% |
2-Hydroxy (Lactim) | • N3-H group• C2-OH hydroxyl• Non-aromatic pyridine-like ring | +10.2 | <2% |
Zwitterionic | • N1-deprotonated• C2-O⁻ with protonated N3 | +15.7 | <0.1% |
Enolized Lactam | • Enolate resonance at O-C3-C2 | +8.3 | ~0.5% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7